molecular formula C12H9BrN4S B2952418 6-(4-bromophenyl)-3-(methylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 894051-91-3

6-(4-bromophenyl)-3-(methylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2952418
CAS No.: 894051-91-3
M. Wt: 321.2
InChI Key: QSTONBZZIUUMRC-UHFFFAOYSA-N
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Description

6-(4-bromophenyl)-3-(methylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that features a triazolopyridazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-bromophenyl)-3-(methylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the following steps:

    Formation of the triazolopyridazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 4-bromophenyl group: This step often involves a substitution reaction where a bromophenyl group is introduced to the triazolopyridazine core.

    Addition of the methylsulfanyl group: This can be done through a nucleophilic substitution reaction where a methylsulfanyl group is added to the compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-(4-bromophenyl)-3-(methylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(4-bromophenyl)-3-(methylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-chlorophenyl)-3-(methylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine
  • 6-(4-fluorophenyl)-3-(methylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine
  • 6-(4-methylphenyl)-3-(methylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine

Uniqueness

6-(4-bromophenyl)-3-(methylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine is unique due to the presence of the bromine atom, which can participate in various chemical reactions, making it a versatile intermediate for further chemical modifications. The combination of the bromophenyl and methylsulfanyl groups also imparts specific electronic and steric properties to the compound, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

6-(4-bromophenyl)-3-methylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN4S/c1-18-12-15-14-11-7-6-10(16-17(11)12)8-2-4-9(13)5-3-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSTONBZZIUUMRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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